molecular formula C15H10ClNO3 B6405430 2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid CAS No. 1261912-77-9

2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid

Cat. No.: B6405430
CAS No.: 1261912-77-9
M. Wt: 287.70 g/mol
InChI Key: AETLBQQCTSKSRA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a chloro, cyano, and methoxy substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-3-cyanophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Diazotization: The amine is converted to a diazonium salt.

    Coupling: The diazonium salt is coupled with 5-methoxybenzoic acid to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2-(4-Chloro-3-cyanophenyl)-5-carboxybenzoic acid.

    Reduction: 2-(4-Chloro-3-aminophenyl)-5-methoxybenzoic acid.

    Substitution: 2-(4-Methoxy-3-cyanophenyl)-5-methoxybenzoic acid.

Scientific Research Applications

2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-cyanophenyl)acetic acid
  • 2-(4-Chloro-3-cyanophenyl)benzoic acid
  • 2-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid

Uniqueness

2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid is unique due to the presence of both a methoxy and a cyano group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chloro-3-cyanophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-11-3-4-12(13(7-11)15(18)19)9-2-5-14(16)10(6-9)8-17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETLBQQCTSKSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690777
Record name 4'-Chloro-3'-cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-77-9
Record name 4'-Chloro-3'-cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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